molecular formula C22H26ClN3O2 B243545 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

Katalognummer B243545
Molekulargewicht: 399.9 g/mol
InChI-Schlüssel: GSSJXYLDEDIZAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase B-cell lymphoma 2 (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a critical role in the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. BCR activation leads to the phosphorylation of BTK, which in turn activates downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. Inhibition of BTK by N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has also been reported to inhibit other kinases, including JAK3 and ITK, which are involved in immune cell signaling. N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and rituximab, in preclinical models of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is a highly selective inhibitor of BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, like other small molecule inhibitors, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has some limitations, including poor solubility, low bioavailability, and potential off-target effects. These limitations can be addressed by optimizing the formulation and dosing regimen of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide and by conducting rigorous preclinical studies to evaluate its safety and efficacy.

Zukünftige Richtungen

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Future studies will focus on optimizing the dosing regimen and evaluating the safety and efficacy of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide in combination with other drugs. In addition, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide may have potential applications in other diseases, such as autoimmune disorders and inflammatory diseases, where BTK plays a critical role in immune cell signaling. Future studies will explore the potential of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide in these indications and identify new targets for BTK inhibitors.

Synthesemethoden

The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide involves several steps, starting from the reaction of 5-chloro-2-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid to form the intermediate 5-chloro-2-(4-isobutyryl-1-piperazinyl)aniline. The intermediate is then reacted with 3-methylbenzoyl chloride to yield the final product, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide. The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been reported in several scientific publications, and the chemical structure has been confirmed by various analytical techniques, including NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has potent anti-tumor activity and can significantly prolong survival in animal models of B-cell malignancies.

Eigenschaften

Molekularformel

C22H26ClN3O2

Molekulargewicht

399.9 g/mol

IUPAC-Name

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-11-9-25(10-12-26)20-8-7-18(23)14-19(20)24-21(27)17-6-4-5-16(3)13-17/h4-8,13-15H,9-12H2,1-3H3,(H,24,27)

InChI-Schlüssel

GSSJXYLDEDIZAP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.